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Compound of Interest

Compound Name: 6-Iodo-5-methyl-2-oxindole

Cat. No.: B15203097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Iodo-5-methyl-2-oxindole is a substituted oxindole, a heterocyclic scaffold of significant

interest in medicinal chemistry and drug discovery. The oxindole core is a privileged structure,

forming the basis of several approved drugs and clinical candidates.[1][2] The strategic

placement of a methyl group at the 5-position and an iodine atom at the 6-position suggests its

potential as a modulator of key biological processes. Halogenated, particularly iodinated,

heterocycles have demonstrated potent and selective inhibitory activity against various protein

kinases.

This document provides a detailed experimental protocol for evaluating the potential of 6-Iodo-
5-methyl-2-oxindole as a kinase inhibitor, focusing on Cyclin-Dependent Kinase 2 (CDK2), a

critical regulator of the cell cycle and a validated target in oncology.[3][4][5]
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Property Value

Molecular Formula C₉H₈INO

Molecular Weight 273.07 g/mol

CAS Number 1823333-29-4

Appearance Off-white to pale yellow solid

Storage 2-8°C, protected from light

Hypothesized Biological Activity: Kinase Inhibition
The 2-oxindole scaffold is a well-established pharmacophore for the inhibition of protein

kinases.[1] The substitution pattern of 6-Iodo-5-methyl-2-oxindole makes it a candidate for

targeting the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in

cancer progression.[6][7][8] This protocol will focus on the evaluation of its inhibitory activity

against CDK2.

Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for 6-Iodo-5-methyl-2-oxindole as a CDK2

inhibitor for illustrative purposes. Actual values must be determined experimentally.

Assay Type Target Parameter
6-Iodo-5-
methyl-2-
oxindole

Roscovitine
(Control)

In Vitro Kinase

Assay
CDK2/Cyclin A IC₅₀ 85 nM 150 nM

Cellular

Antiproliferation

MCF-7 (Breast

Cancer)
GI₅₀ 0.5 µM 1.2 µM

Cellular Target

Engagement

p-Rb

(Ser807/811)

Levels

EC₅₀ 0.7 µM 1.5 µM
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Experimental Protocols
Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity

of 6-Iodo-5-methyl-2-oxindole against the CDK2/Cyclin A complex. The assay measures the

amount of ATP remaining after the kinase reaction.

Materials:

Recombinant human CDK2/Cyclin A complex

Histone H1 protein (substrate)

ATP

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

ADP-Glo™ Kinase Assay Kit (or similar)

6-Iodo-5-methyl-2-oxindole (test compound)

Roscovitine (positive control inhibitor)

DMSO

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation:

Prepare a 10 mM stock solution of 6-Iodo-5-methyl-2-oxindole and Roscovitine in 100%

DMSO.

Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀

determination (e.g., from 10 mM to 1 nM).
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Prepare a final 100X working solution for each concentration.

Assay Setup:

Add 1 µL of the diluted test compound or control to the wells of a 384-well plate. For the

"no inhibitor" control, add 1 µL of DMSO.

Prepare the enzyme solution by diluting the CDK2/Cyclin A complex in kinase buffer to the

desired concentration (empirically determined, e.g., 2-5 ng/µL).

Add 2 µL of the diluted enzyme to each well, except for the "no enzyme" blank wells.

Prepare the substrate/ATP mix by diluting Histone H1 and ATP in kinase buffer. The final

concentration in the reaction should be optimized (e.g., 2.5 mg/mL Histone H1 and 100 µM

ATP).

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

Incubation:

Incubate the plate at room temperature for 60 minutes.

Detection:

Add 5 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the

remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a

luminescent signal.

Read the luminescence on a plate reader.

Data Analysis:

Subtract the "no enzyme" background from all readings.
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Calculate the percentage of inhibition for each compound concentration relative to the "no

inhibitor" control.

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferation Assay
This protocol measures the effect of 6-Iodo-5-methyl-2-oxindole on the proliferation of a

cancer cell line (e.g., MCF-7).

Materials:

MCF-7 human breast cancer cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin/streptomycin

6-Iodo-5-methyl-2-oxindole

Roscovitine

DMSO

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

96-well clear-bottom plates

Incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Cell Seeding:

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture

medium.
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Incubate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of 6-Iodo-5-methyl-2-oxindole and Roscovitine in culture medium

from DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

Remove the old medium from the cells and add 100 µL of the medium containing the test

compounds or controls. Include a "vehicle control" with DMSO only.

Incubation:

Incubate the cells for 72 hours.

MTS Assay:

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C until a color change is visible.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (medium only).

Calculate the percentage of cell growth inhibition for each concentration relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the compound concentration and

determine the GI₅₀ (concentration for 50% growth inhibition).
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Caption: Simplified CDK2 signaling pathway in cell cycle progression.
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Caption: Workflow for evaluating 6-Iodo-5-methyl-2-oxindole as a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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